1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic scaffold with a pyrazole ring fused to a pyridine ring.
Properties
IUPAC Name |
6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10(2)20-16-14(9-18-20)13(17(21)22)8-15(19-16)12-7-5-4-6-11(12)3/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNHHKDGOOZCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylphenylhydrazine and a suitable pyridine derivative, the cyclization can be achieved using acidic or basic catalysts under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The 4-carboxylic acid moiety participates in classical acid-derived transformations:
2.1. Salt Formation
Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble salts, enhancing bioavailability in pharmacological studies .
2.2. Amidation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, 4 h | Acid chloride intermediate | 85% | |
| Ammonia/Amines | RT, DCM | Primary/secondary amides (e.g., benzylamide) | 70–90% |
Transformations of the Isopropyl Group
The N1-isopropyl substituent undergoes oxidation and substitution:
Aromatic Ring Modifications
The 2-methylphenyl and pyridine rings participate in electrophilic substitutions:
4.1. Nitration
| Reagent | Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Para to methyl group on phenyl ring | 55% |
4.2. Suzuki-Miyaura Coupling
The pyridine ring’s brominated analogs (e.g., 6-bromo derivatives) undergo cross-coupling:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | 6-Aryl/heteroaryl substituted derivatives | 60–80% |
Biological Activity-Driven Reactions
The carboxylic acid group forms critical hydrogen bonds with PPARα’s ligand-binding domain (LBD), stabilizing helix 12 for coactivator recruitment . Modifications here reduce binding affinity, as shown in mutagenesis studies (e.g., Ile272Phe mutation abolishes activity) .
Stability and Degradation Pathways
-
Thermal Degradation : Decarboxylation occurs above 200°C, forming CO₂ and 4-unsubstituted pyrazolopyridine .
-
Photodegradation : UV exposure induces ring-opening reactions, yielding quinoline analogs (traced via HPLC-MS).
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Carboxylic acid | 1 | Amidation, esterification, salt formation |
| Isopropyl group | 2 | Oxidation, halogenation |
| Pyridine ring | 3 | Electrophilic substitution, cross-coupling |
| 2-Methylphenyl ring | 4 | Nitration, sulfonation |
Scientific Research Applications
Biological Activities
1-Isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been studied for various biological activities, particularly as a potential tyrosine kinase inhibitor . Tyrosine kinases are critical in many cellular processes, including growth and differentiation, making them important targets for cancer therapy.
Tyrosine Kinase Inhibition
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit inhibitory effects on tyrosine kinases. For instance, the compound has been utilized in the development of inhibitors that target specific pathways involved in cancer progression and diabetes management .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. Various methodologies have been employed:
- Condensation Reactions : These reactions often involve the coupling of substituted phenyl groups with pyrazole derivatives to form the desired structure.
- Catalytic Methods : Transition metal-catalyzed reactions (e.g., using palladium or copper) have been reported to enhance yields and selectivity in synthesizing pyrazolo[3,4-b]pyridines .
Antidiabetic Properties
The compound has shown promise in treating diabetes-related complications by modulating pathways associated with insulin signaling and glucose metabolism. It can be administered alongside other pharmacological agents to enhance therapeutic efficacy against diabetes .
Anticancer Potential
Due to its ability to inhibit tyrosine kinases, this compound is being explored for its anticancer properties. Research demonstrates its potential to disrupt signaling pathways essential for tumor growth and survival .
Case Studies and Research Findings
The following table summarizes notable studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
*Molecular weight calculated based on formula.
Key Research Findings
- Role of Halogens : Fluorine and chlorine atoms in analogs () are associated with enhanced target affinity and stability, as seen in kinase inhibitor studies .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in ) may engage in π-π stacking interactions, whereas aliphatic groups (e.g., isopropyl in the target compound) contribute to hydrophobic interactions .
Biological Activity
1-Isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H18N3O2
- Molecular Weight : 314.35 g/mol
- CAS Number : 937671-10-8
The structural formula highlights the presence of an isopropyl group and a methylphenyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX), which play a significant role in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.
- Receptor Modulation : It may interact with various receptors that are involved in pain and inflammation pathways, modulating their activity to exert anti-inflammatory effects.
- Cell Signaling Pathways : The compound has been implicated in the inhibition of mitogen-activated protein kinases (MAPKs), specifically ERK2 and p38α, which are critical in cellular responses to stress and inflammation .
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- In vitro Studies : In cell-based assays, the compound inhibited lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM, indicating potent anti-inflammatory effects .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy:
- Cell Proliferation Inhibition : It has shown promising results in inhibiting cellular proliferation in various cancer cell lines, including HeLa and HCT116. The IC50 values for these activities are reported to be in the low micromolar range .
Comparison with Similar Compounds
A comparison with other pyrazolo[3,4-b]pyridine derivatives reveals its unique profile:
| Compound Name | IC50 (µM) | Activity |
|---|---|---|
| This compound | <50 | Anti-inflammatory |
| Other Pyrazolo Derivative A | 30 | Anti-inflammatory |
| Other Pyrazolo Derivative B | 20 | Anticancer |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Inflammatory Disorders : A research team evaluated the efficacy of this compound in animal models of arthritis. The results indicated a significant reduction in joint inflammation and pain, supporting its potential as a therapeutic agent for inflammatory diseases.
- Cancer Cell Line Studies : Another study focused on the effects of this compound on breast cancer cell lines. The findings showed that it induced apoptosis and inhibited cell migration, suggesting its utility in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves multi-step heterocyclic condensation. For example, pyrazolo[3,4-b]pyridine cores are synthesized via cyclization of substituted pyridine precursors with hydrazines under reflux in polar aprotic solvents (e.g., DMF or DMSO). The isopropyl and 2-methylphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized stoichiometry . Yield optimization involves controlling reaction temperature (80–120°C), inert atmospheres, and purification via recrystallization or column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- HPLC-MS for purity assessment (>95% recommended for biological assays) .
- X-ray crystallography to resolve ambiguous structural features, particularly for the pyrazolo-pyridine core .
Q. What solvent systems are suitable for dissolving this compound in vitro?
- Methodological Answer : Due to its carboxylic acid group and aromatic substituents, dimethyl sulfoxide (DMSO) is typically used for stock solutions. For aqueous assays, dilute DMSO solutions (<1% v/v) with buffered saline (pH 7.4) are recommended. Solubility can be enhanced via co-solvents (e.g., ethanol) or derivatization (e.g., ester prodrugs) .
Advanced Research Questions
Q. How does the substituent pattern (isopropyl, 2-methylphenyl) influence the compound’s biological activity and selectivity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and comparative SAR studies are critical. The isopropyl group may enhance lipophilicity and membrane permeability, while the 2-methylphenyl moiety could stabilize π-π interactions with target proteins (e.g., kinases). Test analogs with substituted phenyl groups (e.g., fluoro, nitro) to evaluate electronic effects .
Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?
- Methodological Answer : Stability studies (accelerated degradation at 40°C/75% RH) reveal susceptibility to hydrolysis at the carboxylic acid group. Lyophilization or storage in anhydrous DMSO at -20°C is advised. For in vivo use, prodrug approaches (e.g., methyl esters) improve stability, with enzymatic cleavage post-administration .
Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer : Standardize assay conditions:
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Validate target engagement via orthogonal methods (e.g., SPR, ITC).
- Control for batch-to-batch compound variability with rigorous QC (H purity, elemental analysis) .
Q. What in silico tools predict the compound’s ADMET properties?
- Methodological Answer : SwissADME or ADMETLab 2.0 predict moderate bioavailability (LogP ~3.5) due to the aromatic/isopropyl groups. P-glycoprotein efflux and CYP3A4 metabolism are likely; validate with Caco-2 permeability assays and liver microsome studies .
Q. How can synthetic byproducts or degradation products be identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
